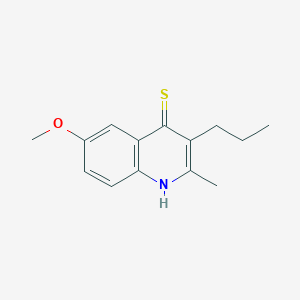
N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea, also known as CMETU, is a thiourea derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique properties make it a valuable tool for researchers in different fields.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea involves its ability to inhibit specific enzymes and pathways involved in various cellular processes. It has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cancer cell growth and proliferation. This compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Anti-inflammatory: this compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
2. Antioxidant: this compound has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
3. Anti-apoptotic: this compound has been found to have anti-apoptotic effects by inhibiting the activation of caspase-3, a protein involved in programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea in lab experiments include its high purity, stability, and reproducibility. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which requires careful handling and safety precautions.
Direcciones Futuras
There are several future directions for the research and development of N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea, including:
1. Clinical Trials: Further studies are needed to evaluate the safety and efficacy of this compound in clinical trials for cancer and neurodegenerative diseases.
2. Structure-Activity Relationship: The structure-activity relationship of this compound needs to be further explored to optimize its properties and enhance its activity.
3. Combination Therapy: this compound can be used in combination with other drugs to enhance its therapeutic effects and reduce toxicity.
4. Drug Delivery Systems: Novel drug delivery systems can be developed to improve the bioavailability and targeted delivery of this compound to specific tissues and organs.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its unique properties and mechanism of action make it a valuable tool for researchers in different fields. Further studies are needed to fully understand its therapeutic potential and optimize its properties for clinical use.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea involves the reaction of 3-chloro-4-methylphenyl isothiocyanate with 2-ethoxyaniline in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white solid with a melting point of 141-143°C. This method has been optimized and improved over the years, resulting in high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-N'-(2-ethoxyphenyl)thiourea has been used in various scientific research applications, including:
1. Cancer Research: this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has been studied in different types of cancer, including breast, lung, and prostate cancer.
2. Neuroprotection: this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from oxidative stress and improve cognitive function.
3. Antimicrobial Activity: this compound has been tested for its antimicrobial activity against various bacteria and fungi. It has shown promising results in inhibiting the growth of pathogenic microorganisms.
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-3-20-15-7-5-4-6-14(15)19-16(21)18-12-9-8-11(2)13(17)10-12/h4-10H,3H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHABVLBIUUJTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5710067.png)

![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5710097.png)

![N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide](/img/structure/B5710128.png)
![N-[2-(acetylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5710136.png)
![2-nitro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5710137.png)

